Lithium tetrafluoroaluminate

Description

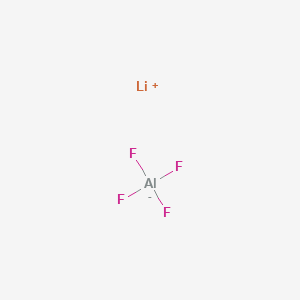

Structure

2D Structure

Properties

CAS No. |

15138-76-8 |

|---|---|

Molecular Formula |

AlF4Li |

Molecular Weight |

109.9161508 |

IUPAC Name |

lithium;tetrafluoroalumanuide |

InChI |

InChI=1S/Al.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |

InChI Key |

LPSHDNODGBKBOW-UHFFFAOYSA-J |

SMILES |

[Li+].F[Al-](F)(F)F |

Canonical SMILES |

[Li+].F[Al-](F)(F)F |

Synonyms |

lithium tetrafluoroaluminate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Lithium Tetrafluoroaluminate

Direct Synthesis Approaches

Direct synthesis methods involve the chemical reaction of precursors to form bulk quantities of lithium tetrafluoroaluminate. These approaches are fundamental for producing the material for applications where it is not required as a thin film.

The synthesis of complex aluminate fluorides can be achieved through high-temperature solid-state reactions of simple fluoride (B91410) precursors. In a method analogous to the preparation of related compounds like lithium cryolite (B1665278) (Li₃AlF₆), this compound can be synthesized by heating stoichiometric amounts of lithium fluoride (LiF) and aluminum trifluoride (AlF₃).

The general procedure involves intimately mixing the powdered precursors and heating them in a controlled atmosphere furnace. For the synthesis of lithium cryolite, temperatures in the range of 800-900 °C are utilized. google.com A similar high-temperature approach is required to overcome the lattice energies of the crystalline precursors and facilitate the diffusion and reaction of the ions to form the new, more complex crystal structure of LiAlF₄. The precise temperature and reaction time would need to be optimized to ensure the complete conversion to the desired LiAlF₄ phase and to avoid the formation of other lithium aluminate fluoride stoichiometries.

The synthesis of this compound via the direct fluorination of lithium aluminum hydride (LiAlH₄) is not a widely documented or conventional method. Lithium aluminum hydride is a powerful reducing agent, known for its vigorous and often violent reactions, particularly with strong oxidizing agents. wikipedia.org

A theoretical direct fluorination reaction would involve exposing LiAlH₄ to a potent fluorinating agent, such as fluorine gas (F₂). However, the high reactivity of both the hydride complex and the elemental fluorine would likely lead to an uncontrolled, highly exothermic reaction. This process would favor the formation of the most thermodynamically stable simple fluorides (LiF and AlF₃) and hydrogen fluoride (HF), rather than the ordered structure of the complex salt, LiAlF₄. The significant safety hazards associated with handling both LiAlH₄ and elemental fluorine further complicate the feasibility of this approach. Consequently, this route is not considered a practical or controlled method for the synthesis of this compound.

Thin Film Deposition Techniques

For applications in microelectronics and as protective coatings in batteries, the deposition of LiAlF₄ as a thin film is crucial. Atomic Layer Deposition offers the precision required for these applications.

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that enables the growth of highly conformal and uniform films with atomic-level thickness control. The ALD process for LiAlF₄ is typically achieved by combining separate ALD cycles for LiF and AlF₃, effectively creating a nanolaminate or a chemically alloyed film. This method allows for precise control over the film's stoichiometry.

The resulting LiAlF₄ film is a single chemical composition rather than a physical mixture of LiF and AlF₃. This is evidenced by shifts in the binding energies of Li 1s, Al 2p, and F 1s peaks in X-ray photoelectron spectroscopy (XPS) analysis compared to pure LiF and AlF₃ films.

For the AlF₃ subcycle , common precursors include trimethylaluminum (B3029685) (TMA) or aluminum chloride (AlCl₃) as the aluminum source and hydrogen fluoride (HF) or titanium tetrafluoride (TiF₄) as the fluorine source. chemrxiv.org

For the LiF subcycle , a variety of lithium precursors have been explored. Lithium tert-butoxide (LiOᵗBu) is a notable precursor due to its relatively high vapor pressure and good thermal stability. Another common precursor is lithium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), often abbreviated as Li(thd). This precursor, when paired with a fluorine source like TiF₄, can be used to deposit LiF films. chemrxiv.org A third precursor system utilizes lithium hexamethyldisilazide (LiHMDS) in combination with a fluorine source like HF-pyridine.

The reaction pathway for creating the LiAlF₄ alloy involves alternating these subcycles. For example, a sequence can be designed where one AlF₃ subcycle is followed by one or more LiF subcycles. The ratio of these subcycles is adjusted to control the final stoichiometry of the film. An example reaction sequence for an (AlF₃)(LiF)ₓ alloy ALD process would be:

AlF₃ Subcycle:

Pulse Trimethylaluminum (TMA).

Purge with inert gas.

Pulse Hydrogen Fluoride (HF).

Purge with inert gas.

LiF Subcycle:

Pulse Lithium Hexamethyldisilazide (LiHMDS).

Purge with inert gas.

Pulse Hydrogen Fluoride (HF).

Purge with inert gas.

This entire sequence is repeated to build the film to the desired thickness. The resulting stoichiometry of an (AlF₃)(LiF)ₓ alloy has been calculated to be approximately 1:2.8 (AlF₃ to LiF) using this specific precursor combination at 150°C. chemrxiv.org

Table 1: Common Precursor Systems for ALD of LiAlF₄ Components

| Component | Metal Precursor | Fluorine Source |

|---|---|---|

| AlF₃ | Trimethylaluminum (TMA) | Hydrogen Fluoride (HF) |

| LiF | Lithium Hexamethyldisilazide (LiHMDS) | Hydrogen Fluoride (HF) |

| LiF | Lithium tert-butoxide (LiOᵗBu) | Titanium Tetrafluoride (TiF₄) |

| LiF | Li(thd) | Titanium Tetrafluoride (TiF₄) |

Atomic Layer Deposition (ALD) for this compound Films

Process Parameters and Film Growth Kinetics in this compound Deposition

The quality and growth rate of LiAlF₄ films are highly dependent on ALD process parameters, including deposition temperature, precursor pulse and purge durations, and the ratio of subcycles.

Deposition Temperature: The ALD process for fluoride materials operates within a specific temperature window. For the (AlF₃)(LiF)ₓ alloy system using TMA, LiHMDS, and HF, a reaction temperature of 150°C has been successfully used. chemrxiv.org The LiF component using lithium tert-butoxide can be deposited in a temperature range of 200 to 300 °C.

Film Growth Kinetics: The growth of the film is expected to be linear with the number of ALD sequences, a hallmark of the ALD process. For an (AlF₃)(LiF)ₓ alloy film deposited at 150°C, a linear growth rate of 0.9 Å per sequence was achieved. chemrxiv.org For a standalone LiF film using LiHMDS and HF at 150°C, the growth rate was determined to be 0.5–0.6 Å per cycle. chemrxiv.org These growth rates are determined by in-situ techniques like quartz crystal microbalance (QCM) and confirmed with ex-situ X-ray reflectivity (XRR) and spectroscopic ellipsometry (SE). The mass gain per cycle (MGPC) is another critical parameter for monitoring growth kinetics. For LiF ALD at 150°C, a mass gain of 12 ng/(cm²·cycle) was observed, while the combined (AlF₃)(LiF)ₓ sequence yielded a mass gain of 22 ng/(cm²·sequence). chemrxiv.org

Table 2: Research Findings on ALD Process Parameters and Growth Kinetics

| Film Type | Precursors | Deposition Temp. (°C) | Growth Rate (Å/cycle or seq.) | Mass Gain (ng/cm²·cycle or seq.) |

|---|---|---|---|---|

| (AlF₃)(LiF)ₓ | TMA, LiHMDS, HF | 150 | 0.9 | 22 |

| LiF | LiHMDS, HF | 150 | 0.5 - 0.6 | 12 |

Vacuum Evaporation Methods for this compound Thin Films

Vacuum evaporation is a physical vapor deposition (PVD) technique utilized for the fabrication of thin films of various materials, including this compound. This method is particularly relevant for applications in microelectronics and thin-film batteries where precise control over film thickness and purity is paramount. The process involves heating the source material, in this case, LiAlF₄, in a high-vacuum environment until it evaporates. The vapor then travels and condenses onto a cooler substrate, forming a thin film.

The quality and properties of the resulting LiAlF₄ thin films are highly dependent on several key deposition parameters:

Substrate Temperature: The temperature of the substrate during deposition influences the crystallinity, adhesion, and microstructure of the film. Higher substrate temperatures can promote the formation of more crystalline films.

Deposition Rate: The rate at which the material is deposited onto the substrate affects the film's density and morphology. A lower deposition rate can lead to denser and more uniform films.

Vacuum Level: A high vacuum is essential to minimize the incorporation of impurities from residual gases into the growing film.

Source-to-Substrate Distance: This distance can affect the uniformity of the film thickness across the substrate.

While specific data for the thermal evaporation of this compound is not extensively detailed in publicly available literature, insights can be drawn from the evaporation of similar fluoride compounds like aluminum fluoride (AlF₃). For AlF₃ thin films, it has been observed that higher substrate temperatures and lower deposition rates result in lower optical loss.

| Parameter | Typical Range (for similar fluorides) | Impact on LiAlF₄ Thin Film Properties |

| Substrate Temperature | Room Temperature - 300°C | Affects crystallinity and adhesion. |

| Deposition Rate | 0.1 - 10 Å/s | Influences film density and surface roughness. |

| Base Pressure | 10⁻⁶ - 10⁻⁵ Torr | Determines the purity of the film. |

| Source Material | High-purity LiAlF₄ powder/granules | Purity of the source directly impacts film quality. |

Table 1: Key Parameters in Vacuum Evaporation of LiAlF₄ Thin Films

Solution-Based and Hydrothermal Synthesis Pathways for Fluoroaluminates

Solution-based and hydrothermal methods offer alternative routes to produce fluoroaluminates, often with the advantage of milder reaction conditions and better control over particle size and morphology compared to solid-state methods.

Solution-Based Synthesis: This approach typically involves the reaction of lithium and aluminum precursors in a suitable solvent. For instance, lithium salts (e.g., lithium hydroxide, lithium carbonate) and aluminum salts (e.g., aluminum nitrate, aluminum chloride) can be dissolved in an aqueous or non-aqueous solvent, followed by the addition of a fluoride source, such as hydrofluoric acid or an alkali metal fluoride. The precipitation of LiAlF₄ can then be induced by controlling factors like pH, temperature, and solvent composition. The choice of solvent and precursors is critical to avoid the formation of unwanted byproducts.

Hydrothermal Synthesis: This method is a variation of solution-based synthesis where the reaction is carried out in a sealed vessel (autoclave) under elevated temperature and pressure. The use of hydrothermal conditions can promote the crystallization of the desired product and can lead to the formation of well-defined crystals. For fluoroaluminates, hydrothermal synthesis can be advantageous as it can facilitate the reaction between sparingly soluble precursors and promote the formation of complex fluoride structures. The reaction temperature, time, and the nature of the mineralizer (if used) are key parameters that influence the final product's phase purity and crystallinity. While specific protocols for LiAlF₄ are not abundant, the synthesis of other alkali metal fluoroaluminates has been successfully demonstrated using these techniques.

| Method | Precursors | Typical Conditions | Advantages |

| Solution-Based | LiOH, Al(OH)₃, HF (aq) | Room temperature to moderate heating | Good control over particle size, milder conditions. |

| Hydrothermal | LiF, AlF₃ in water | 150-250°C, autogenous pressure | Can produce highly crystalline materials. |

Table 2: Comparison of Solution-Based and Hydrothermal Synthesis for Fluoroaluminates

Solid-State Reaction Pathways for this compound

Solid-state reaction is a conventional and widely used method for the synthesis of inorganic materials like this compound. This technique involves the intimate mixing of solid precursors, typically lithium fluoride (LiF) and aluminum fluoride (AlF₃), followed by heating at elevated temperatures to induce a chemical reaction and form the desired product.

LiF (s) + AlF₃ (s) → LiAlF₄ (s)

Key parameters that govern the success of the solid-state synthesis of LiAlF₄ include:

Purity and Stoichiometry of Precursors: The purity of the starting materials directly affects the purity of the final product. Precise control over the molar ratio of LiF to AlF₃ is crucial to obtain single-phase LiAlF₄.

Mixing: Homogeneous mixing of the precursors is essential to ensure complete reaction. Techniques such as ball milling are often employed to achieve intimate contact between the reactant particles.

Reaction Temperature and Time: The reaction is typically carried out at temperatures ranging from 400°C to 700°C. The optimal temperature and duration of heating need to be determined to ensure complete conversion without causing decomposition of the product.

Atmosphere: The reaction is often conducted under an inert atmosphere (e.g., argon) to prevent hydrolysis of the fluoride precursors at high temperatures, which can lead to the formation of oxide impurities.

| Parameter | Typical Conditions | Rationale |

| Precursors | High-purity LiF and AlF₃ powders | Ensures high purity of the final product. |

| Molar Ratio | 1:1 (LiF:AlF₃) | For the formation of stoichiometric LiAlF₄. |

| Mixing | High-energy ball milling | To achieve intimate contact between reactants. |

| Calcination Temperature | 400 - 700°C | To provide sufficient energy for the reaction to proceed. |

| Atmosphere | Inert gas (e.g., Argon) | To prevent hydrolysis and oxide formation. |

Table 3: Typical Parameters for Solid-State Synthesis of LiAlF₄

Controlled Stoichiometry and Impurity Management in this compound Synthesis

Achieving precise stoichiometry and minimizing impurities are critical for the functionality of this compound in its applications.

Controlled Stoichiometry:

In solid-state synthesis, precise weighing of the high-purity precursors is the primary method for controlling stoichiometry. However, the volatility of some fluoride compounds at high temperatures can lead to deviations from the intended composition. For instance, if one of the precursor fluorides has a higher vapor pressure, it may lead to a non-stoichiometric product. Careful control of the reaction temperature and the use of a sealed reaction vessel can help mitigate this issue. In solution-based methods, the stoichiometry is controlled by the molar ratios of the dissolved precursors.

Impurity Management:

The primary sources of impurities in the synthesis of LiAlF₄ are:

Starting Materials: Impurities present in the LiF and AlF₃ precursors will be carried over to the final product. Using high-purity starting materials is therefore essential.

Oxygen and Moisture: Fluoride compounds are susceptible to hydrolysis at elevated temperatures, leading to the formation of oxide or oxyfluoride impurities. Performing the synthesis under a dry, inert atmosphere and using thoroughly dried precursors are crucial steps to prevent this.

Reaction Vessel: The material of the crucible or reaction vessel can be a source of contamination, especially at high temperatures. The use of inert materials such as platinum or graphite (B72142) crucibles is often necessary.

Analytical techniques such as X-ray diffraction (XRD) are used to confirm the phase purity and stoichiometry of the synthesized LiAlF₄, while techniques like inductively coupled plasma (ICP) spectroscopy can be employed to determine the concentration of elemental impurities.

Comprehensive Structural Elucidation and Characterization of Lithium Tetrafluoroaluminate

Spectroscopic Analysis Techniques

Spectroscopic methods probe the interactions of electromagnetic radiation with the compound, revealing information about the local chemical environment, bonding arrangements, and vibrational characteristics of the constituent atoms and ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment in solid-state materials. By probing the magnetic properties of specific atomic nuclei, NMR can provide detailed information about coordination numbers, internuclear distances, and the presence of different chemical sites. For a compound like Lithium Tetrafluoroaluminate, the nuclei of interest are ⁷Li, ¹⁹F, and ²⁷Al.

⁷Li NMR: This technique is highly sensitive to the local environment of lithium ions. The chemical shift of the ⁷Li signal can differentiate between lithium ions in various coordination environments and can be used to study ion mobility within the structure, which is particularly relevant for its applications as a solid electrolyte or coating material in batteries.

¹⁹F NMR: As a spin-1/2 nucleus with a high gyromagnetic ratio and 100% natural abundance, ¹⁹F is an excellent probe for NMR studies. In the context of LiAlF₄, ¹⁹F NMR can provide information on the fluorine environments, including the nature of Al-F and Li-F bonding. The analysis of ¹⁹F NMR spectra has been noted as a characterization method for LiAlF₄ following its synthesis by direct fluorination. researchgate.net

²⁷Al NMR: This quadrupolar nucleus provides insight into the symmetry and coordination of the aluminum sites. The position and shape of the ²⁷Al NMR signal can distinguish between different aluminum coordination geometries, such as tetrahedral (AlF₄⁻) or octahedral (AlF₆³⁻) environments. The structure of LiAlF₄ is understood to be composed of a network of corner-sharing AlF₆ octahedra, a feature that would be discernible through solid-state ²⁷Al NMR analysis. aimspress.com

While the utility of these NMR techniques for characterizing fluoroaluminates is well-established, specific, detailed spectral data such as chemical shifts and coupling constants for crystalline LiAlF₄ are not widely reported in the surveyed literature.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule or crystal lattice. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them, making these methods effective "fingerprinting" tools for chemical structure.

The vibrational spectrum of this compound is dominated by the modes of the fluoroaluminate anionic framework. In molten salts, the tetrafluoroaluminate (AlF₄⁻) anion has been identified by a characteristic Raman band. acs.org However, in the solid state, the structure is more complex, reportedly consisting of a network of corner-sharing AlF₆ octahedra. aimspress.com The vibrational spectra would therefore be expected to show modes characteristic of these octahedral units and their linkages. Raman spectroscopy is particularly effective for distinguishing different crystal phases within a material. ucl.ac.uk

Detailed research on fluoroaluminates in molten FLiNaK and CsF-KF mixtures has provided key insights into the vibrational characteristics of different fluoroaluminate species. acs.org These studies help in the assignment of vibrational modes observed in related solid-state systems.

| Species | Technique | Observed Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| AlF₄⁻ | Raman | 622 | Main vibrational frequency | acs.org |

| AlF₅²⁻ | Raman | Not specified | Identified as a dissociation product of AlF₆³⁻ in molten salts | acs.org |

| AlF₆³⁻ | Raman | Not specified | Bands observed in solid-state mixtures before melting | acs.org |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is most commonly used for volatile or soluble compounds that can be readily ionized. For stable, non-volatile inorganic salts like this compound, the application of conventional MS techniques is not straightforward and is not widely reported in the scientific literature. The primary utility of MS in the context of materials containing fluoroaluminates is often in the analysis of volatile decomposition products or in specialized techniques like spark source mass spectrometry for elemental analysis of solid samples. nih.govstandingcommitteeofanalysts.co.uk Direct molecular ion characterization and fragmentation analysis of the LiAlF₄ entity are generally not performed.

Diffraction-Based Structural Probes

Diffraction techniques rely on the scattering of waves (such as X-rays) by the ordered arrangement of atoms in a crystalline solid. The resulting diffraction pattern provides direct information about the crystal structure, including the size and shape of the unit cell and the positions of atoms within it.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline material. By measuring the diffraction pattern from a single, well-ordered crystal, it is possible to calculate electron density maps and determine atomic coordinates, bond lengths, and bond angles with very high precision.

X-ray Powder Diffraction (XRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and determine their structural properties. Instead of a single crystal, a fine powder of the material is used, which contains thousands of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint that is unique to a specific crystalline phase.

XRD is a primary tool for verifying the phase purity of synthesized materials. acs.org In the study of this compound, XRD is crucial for several reasons:

Phase Identification: It can confirm the formation of the LiAlF₄ phase and identify any crystalline impurities.

Amorphous vs. Crystalline Nature: Many synthesis methods, particularly those used to create thin films for battery applications like atomic layer deposition (ALD), result in an amorphous form of LiAlF₄. db-thueringen.de XRD patterns of amorphous materials lack sharp Bragg peaks, instead showing broad humps, allowing for a clear distinction from crystalline forms.

Lattice Parameter Determination: For crystalline samples, the positions of the diffraction peaks can be used to calculate the lattice parameters (the dimensions of the unit cell) with high accuracy using methods like Rietveld refinement. rsc.org

| Parameter | Finding for LiAlF₄ | Reference |

|---|---|---|

| Crystal System | Data not available in surveyed literature | - |

| Space Group | Data not available in surveyed literature | - |

| Lattice Parameters | Data not available in surveyed literature | - |

| Structural Motif | Network of corner-sharing AlF₆ octahedra | aimspress.com |

| Commonly Observed Phase | Amorphous, particularly in thin films | db-thueringen.de |

Electron Microscopy and Spectroscopy for Nanoscale Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for visualizing the microstructure of this compound at the atomic scale. By transmitting a high-energy electron beam through an ultra-thin sample of LiAlF₄, HRTEM can produce images with resolutions high enough to discern individual atomic columns. This allows for the direct observation of the crystal lattice, providing invaluable information about the material's crystallinity, the presence of defects, and the distribution of different phases.

In the context of LiAlF₄, HRTEM would be employed to assess the quality of the crystalline structure. Images would reveal the arrangement of atoms in the lattice, confirming the expected crystal structure and identifying any deviations. The technique is particularly sensitive to planar defects such as stacking faults and grain boundaries. The analysis of HRTEM images would allow for the characterization of the size, shape, and orientation of individual crystallites within a polycrystalline LiAlF₄ sample.

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique often coupled with a Transmission Electron Microscope (TEM) to provide nanoscale chemical analysis. wikipedia.org As the electron beam passes through the LiAlF₄ sample, some electrons lose energy through inelastic scattering interactions with the atoms in the material. The EELS spectrometer measures the energy distribution of these electrons, which reveals characteristic energy loss edges corresponding to the elements present. eels.info

For this compound, EELS can provide qualitative and quantitative elemental mapping of lithium, aluminum, and fluorine. jeol.com By scanning the electron probe across a region of the sample and collecting an EELS spectrum at each point, a two-dimensional map of the elemental distribution can be generated. This is particularly valuable for assessing the homogeneity of the compound and identifying any elemental segregation at grain boundaries or interfaces. wiley.com Due to its high sensitivity for light elements, EELS is especially well-suited for mapping the distribution of lithium, which can be challenging with other techniques. eag.comdeakin.edu.aunih.gov

Beyond elemental composition, the fine structure of the EELS core-loss edges can provide information about the local chemical environment and oxidation states of the elements. For instance, shifts in the energy of the aluminum and fluorine edges could indicate variations in their bonding environments within the LiAlF₄ structure. This capability allows for a more detailed understanding of the chemical states at interfaces or defects.

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and topography of this compound. inoe.ro In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interaction of the electrons with the material generates various signals, primarily secondary electrons and backscattered electrons, which are used to form an image.

For LiAlF₄, SEM analysis would provide detailed images of the surface features, such as the shape and size of grains in a polycrystalline film or the morphology of powder particles. researchgate.netresearchgate.net The technique can reveal information about the surface roughness, porosity, and the presence of any micro-scale defects like cracks or voids. The magnification in SEM can be varied over a wide range, allowing for both a broad overview of the sample surface and high-magnification images of specific areas of interest.

In the case of LiAlF₄ thin films, SEM would be used to assess the uniformity and continuity of the film, as well as the morphology of any surface structures that may have formed during deposition. For powder samples, SEM images can be used to analyze the particle size distribution and the degree of agglomeration. When combined with Energy-Dispersive X-ray Spectroscopy (EDS), a common accessory on SEMs, elemental analysis of the surface can also be performed to confirm the composition of the material. researchgate.net

Surface Sensitive Characterization Methods

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. osti.gov When the surface of this compound is irradiated with a beam of X-rays, photoelectrons are emitted from the top few nanometers of the surface. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated, which is characteristic of each element and its chemical state. researchgate.net

For LiAlF₄, XPS analysis would provide a survey spectrum to identify the elements present on the surface, which should be lithium, aluminum, and fluorine, along with any surface contaminants like carbon or oxygen. High-resolution spectra for the Li 1s, Al 2p, and F 1s regions would then be acquired to determine the chemical states. The binding energy of these core levels can provide information about the oxidation states and the local bonding environment of each element. For example, the formation of oxides or other species at the surface would result in shifts in the binding energies of the respective elements. researchgate.net

XPS is particularly valuable for studying the composition of interfacial layers. By analyzing the surface of a LiAlF₄ thin film or the interface between LiAlF₄ and another material, the chemical interactions and the formation of new chemical species at the interface can be investigated. Depth profiling, by sputtering away the surface with an ion beam while acquiring XPS data, can be used to determine the compositional changes as a function of depth, providing a detailed chemical profile of the near-surface region.

| Core Level | Reported Binding Energy (eV) in LiAlF₄ | Information Obtained |

| Li 1s | Shifted relative to LiF | Chemical state of Lithium |

| Al 2p | Shifted relative to AlF₃ | Chemical state of Aluminum |

| F 1s | Higher than in LiF | Chemical state of Fluorine |

Theoretical and Computational Investigations of Lithium Tetrafluoroaluminate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to probe the intrinsic properties of materials at the atomic level. These first-principles approaches are crucial for understanding the electronic characteristics and thermodynamic stability of LiAlF₄ without reliance on empirical data.

Prediction of Vibrational Spectra and Thermodynamic Functions of Lithium Tetrafluoroaluminate

Theoretical calculations are essential for predicting the vibrational spectra (infrared and Raman) of LiAlF₄. By modeling the interatomic forces and resulting vibrational modes, DFT can generate spectra that aid in the experimental characterization of the compound. These predicted spectra help in assigning experimental peaks to specific atomic motions, confirming the material's structure and purity.

Furthermore, these spectroscopic data are used to calculate key thermodynamic functions. Based on new spectroscopic information for ⁷LiAlF₄, thermodynamic properties such as heat capacity, enthalpy, free energy, and entropy have been recalculated to provide more accurate values. kisti.re.kr These calculations can be extended to various isotopes, like ⁶LiAlF₄, and related compounds such as sodium tetrafluoroaluminate (NaAlF₄). kisti.re.kr The NIST Chemistry WebBook also provides data on the gas-phase heat capacity of LiAlF₄, often presented using the Shomate Equation, which describes the temperature dependency of this property. nist.gov

Below is a table of standard entropy values calculated from spectroscopic data.

| Compound | Calculated Entropy (S°) |

| ⁷LiAlF₄ | 110.98 e.u. |

| ⁶LiAlF₄ | (Calculations extended) |

| NaAlF₄ | (Calculations extended) |

| This interactive table is based on data from spectroscopic analysis. kisti.re.kr |

Molecular Orbital Analysis and Migration Barrier Calculations in this compound Complexes

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule or complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the material's chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the electrochemical stability of an electrolyte material. A larger gap generally corresponds to greater resistance to oxidation and reduction.

For LiAlF₄, MO analysis helps predict its stability window when used in applications like battery electrolytes or coatings. Theoretical calculations can determine the HOMO and LUMO energy levels, providing insights into the voltages at which the material will remain stable.

Calculating the energy barriers for lithium-ion migration is crucial for understanding the ionic conductivity of LiAlF₄. Methods like the Nudged Elastic Band (NEB) within a DFT framework are used to determine the activation energy for a lithium ion to hop from one site to another within the crystal lattice. berkeley.eduresearchgate.net A low migration barrier is indicative of facile ion transport and, consequently, high ionic conductivity. berkeley.eduresearchgate.net These calculations are vital for assessing the potential of LiAlF₄ as a solid electrolyte or as a conductive coating on battery electrodes. researchgate.net

Molecular Dynamics (MD) Simulations for this compound Systems

Ion Transport Mechanisms and Dynamics in this compound Electrolytes

MD simulations are instrumental in revealing the mechanisms of lithium-ion transport within LiAlF₄-based electrolytes. In solid materials, ion conduction typically occurs through defect-mediated pathways, such as vacancy hopping or interstitial migration. pkusz.edu.cnresearchgate.net MD simulations can track the trajectories of individual lithium ions, allowing researchers to visualize these diffusion pathways and quantify key transport properties like the diffusion coefficient.

The simulations can model the collective motion of ions and the influence of the surrounding atomic lattice on their movement. pkusz.edu.cn Factors governing the transport mechanism include the type of charge carrier (e.g., Li⁺ vacancies), the availability of diffusion pathways within the crystal structure, and the type of diffusion (e.g., single-ion hopping). pkusz.edu.cniphy.ac.cn By analyzing the mean squared displacement of lithium ions over time, the diffusion coefficient and, subsequently, the ionic conductivity can be estimated, providing a theoretical basis for experimental findings.

Interfacial Phenomena and Stability Modeling of this compound with Electrode Materials

The interface between the electrolyte and the electrode is a critical region that governs the performance and lifespan of a battery. MD simulations, particularly using reactive force fields (ReaxFF), are well-suited to model the complex chemical and electrochemical reactions that occur at this interface. umich.eduumich.edu

When LiAlF₄ is used as a coating on cathode materials, MD simulations can model its interaction with the electrode surface and the liquid electrolyte. These simulations help to understand how the LiAlF₄ layer can suppress detrimental side reactions, such as the dissolution of transition metal ions from the cathode or the oxidative decomposition of the electrolyte at high voltages. Studies have shown that a lithophilic interphase composed of LiAlF₄ and LiF can reduce interfacial resistance and inhibit the growth of lithium dendrites. rsc.org By modeling the structural evolution and chemical stability of this interface over simulated charge-discharge cycles, researchers can gain insights into the mechanisms by which LiAlF₄ enhances battery performance and longevity.

The following table summarizes key computed properties related to the stability and performance of LiAlF₄ as an interfacial layer.

| Property | Value/Observation | Significance |

| Electrochemical Stability Window | Predicted to be wide | Allows for operation at high voltages without decomposition |

| Interfacial Resistance | Effectively reduced | Improves charge transfer kinetics and overall efficiency |

| Dendrite Growth | Inhibited | Enhances safety and cycle life of lithium metal batteries |

| Li⁺ Transference Number | Improved to 0.61 in a composite system | Indicates more efficient transport of lithium ions |

| This interactive table is based on findings from studies on LiAlF₄ interphases. rsc.org |

Computational Materials Design and Screening for this compound-Based Systems

Computational materials design has emerged as a powerful tool to accelerate the discovery and optimization of novel materials for various applications, including energy storage. ucsd.edudntb.gov.ua In the context of lithium-ion batteries, computational screening methods are employed to identify materials with desirable properties, such as high ionic conductivity, wide electrochemical stability windows, and good thermal stability, before their experimental synthesis. acs.orgacs.org This approach significantly reduces the time and cost associated with traditional trial-and-error experimental methods. acs.orgacs.org

High-throughput computational screening, often utilizing Density Functional Theory (DFT), is particularly valuable for exploring large chemical spaces to find promising candidates for components like cathode coatings. acs.orgresearchgate.netnih.gov Cathode degradation is a significant factor limiting the cycle life and performance of lithium-ion batteries, and protective coatings can mitigate these degradation mechanisms. acs.orgacs.orgresearchgate.net

A notable example of such a screening study investigated ternary lithium-containing fluorides for their potential as cathode coating materials. acs.orgresearchgate.net The screening process typically involves a tiered approach, evaluating materials based on several key criteria:

Phase Stability: Ensuring the material is thermodynamically stable and will not decompose into other phases. acs.orgresearchgate.net

Electrochemical Stability: The material must remain stable within the battery's operating voltage window. acs.orgresearchgate.net

Chemical Stability: Assessing the material's reactivity with the electrolyte, particularly against species like hydrofluoric acid (HF) that can form in LiPF₆-based electrolytes. acs.org

Lithium-Ion Conductivity: The coating should allow for efficient transport of lithium ions to and from the cathode. acs.orgresearchgate.net

In a comprehensive screening of 920 ternary Li-containing fluorides from the Materials Project database, several promising candidates were identified. acs.orgresearchgate.net While this compound (LiAlF₄) itself is a known effective coating, this study highlighted other related compounds. The screening identified ten promising fluoride (B91410) compounds that exhibit a good balance of the required properties. acs.orgresearchgate.net These findings underscore the potential of computational screening to identify not only well-known materials but also novel compositions with enhanced performance characteristics.

The table below summarizes the properties of selected promising lithium fluoride compounds identified through high-throughput computational screening for cathode coating applications.

This table is generated based on data from a high-throughput computational screening study of ternary Li-containing fluorides. acs.orgresearchgate.net

Furthermore, the integration of machine learning with first-principles calculations is becoming increasingly prevalent in materials design. alliedacademies.orgstanford.edu These data-driven approaches can accelerate the prediction of material properties and identify complex structure-property relationships that may not be immediately apparent from purely physics-based models. alliedacademies.org For instance, machine learning models can be trained on large datasets of calculated material properties to predict the performance of new, un-synthesized compounds, further streamlining the discovery process for materials like this compound and its derivatives. alliedacademies.org

Computational Electrochemistry Modeling Applied to this compound

Computational electrochemistry modeling provides fundamental insights into the electrochemical behavior of materials at the atomic and molecular levels. stanford.edu These models are crucial for understanding and predicting the performance of materials in electrochemical devices such as lithium-ion batteries. stanford.edu For this compound, a key application of these models is the determination of its electrochemical stability window, which defines the voltage range within which the material can operate without undergoing oxidative or reductive decomposition. stanford.edu

Density Functional Theory (DFT) calculations are a cornerstone of computational electrochemistry for solid-state materials. stanford.edu By calculating the formation energies of a material and its potential decomposition products, the electrochemical stability window can be predicted. stanford.edu For LiAlF₄, DFT calculations have been employed to predict its stability as an interfacial layer in lithium-ion batteries. stanford.edu

The predicted electrochemical stability window for LiAlF₄ is approximately 2.0 ± 0.9 V to 5.7 ± 0.7 V versus Li⁺/Li. stanford.edu This wide window indicates that LiAlF₄ is thermodynamically stable over the typical operating voltages of high-energy cathodes, such as high-nickel content layered oxides. stanford.edu This stability is a critical attribute for a protective coating, as it prevents degradation at the electrode-electrolyte interface during charging and discharging cycles. stanford.edu The calculations show that a LiAlF₄ interfacial layer is thermodynamically stable, which contributes to the improved stability of high-nickel content electrodes without compromising their rate performance. stanford.edu

The table below compares the calculated electrochemical stability windows of LiAlF₄ with other common materials used or considered for interfacial layers in lithium-ion batteries.

| Compound | Calculated Electrochemical Stability Window (V vs Li⁺/Li) |

| LiAlF₄ | ~2.0 to ~5.7 |

| Li₃PO₄ | ~2.6 to ~4.3 |

| LiAlO₂ | ~1.8 to ~4.3 |

| LiF | ~0 to ~6.2 |

| Li₂O | ~0.7 to ~3.5 |

| Li₃N | ~0.3 to ~0.5 |

This table is generated based on data from DFT calculations of electrochemical stability windows. stanford.edu

Computational electrochemistry models also allow for the investigation of ion transport mechanisms and interfacial reactions. By simulating the movement of lithium ions through the LiAlF₄ structure, researchers can calculate activation energies for diffusion and identify the most favorable pathways for ion conduction. This information is vital for designing coating materials that not only protect the cathode but also facilitate rapid lithium-ion transport, which is essential for high-power battery applications. These computational tools provide a detailed understanding of the fundamental electrochemical properties of this compound, guiding the rational design of improved battery interfaces. stanford.edu

Electrochemical Behavior and Mechanistic Studies of Lithium Tetrafluoroaluminate

Lithium Ion Conductivity Studies

The ability of lithium ions to move through a material is a fundamental property that dictates its suitability for various roles within a battery. For LiAlF₄, understanding its ionic conductivity is crucial, especially when it is employed as a thin coating on electrode surfaces.

The ionic conductivity of lithium tetrafluoroaluminate, particularly in the form of thin films, is commonly investigated using Electrochemical Impedance Spectroscopy (EIS) . This non-invasive technique analyzes the internal processes of a battery, such as electrode process dynamics and diffusion, by measuring the impedance over a range of frequencies mdpi.com. In a typical setup for measuring the conductivity of a LiAlF₄ film, the material is placed between two blocking electrodes (e.g., gold or stainless steel) to form a symmetric cell. An AC voltage is applied, and the resulting current is measured to determine the impedance.

The resulting Nyquist plot from an EIS measurement can be used to determine the bulk ionic resistance of the LiAlF₄. The ionic conductivity (σ) can then be calculated using the formula:

σ = L / (R * A)

where:

L is the thickness of the LiAlF₄ film

R is the bulk resistance obtained from the impedance data

A is the cross-sectional area of the film

This method allows for the separation of bulk conductivity from other processes like grain boundary effects or electrode polarization electrochemsci.org. For instance, studies on LiAlF₄ films prepared by atomic layer deposition (ALD) have utilized EIS to characterize their lithium-ion conductivity stanford.edu.

Several factors can influence the kinetics of lithium-ion transport within this compound. The physical form of the material plays a significant role. Amorphous LiAlF₄, as can be prepared by techniques like ALD, is believed to offer more isotropic and potentially faster lithium-ion transport compared to its crystalline counterpart, where ion movement might be restricted to specific crystallographic pathways stanford.edu.

The presence of defects and the stoichiometry of the LiAlF₄ film are also critical. A uniform film with optimal lithium content is essential for efficient ion transport. The interface between the LiAlF₄ coating and the active cathode material can also impact transport kinetics. A well-adhered, coherent interface facilitates the transfer of lithium ions from the coating into the bulk of the cathode material. Furthermore, the operating temperature significantly affects ionic conductivity, generally following an Arrhenius relationship where conductivity increases with temperature.

Interfacial Layer Formation and Stabilization Mechanisms

One of the most promising applications of this compound is as a protective coating on cathode materials, particularly high-nickel layered oxides like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811), which are known for their instability at high voltages stanford.eduresearchgate.net.

The LiAlF₄ layer is designed to be electrochemically stable within the operating voltage window of the battery, preventing its own decomposition stanford.eduresearchgate.net. By being ionically conductive, it allows for the passage of lithium ions while blocking electron transfer, thus suppressing the continuous decomposition of the electrolyte on the cathode surface. Research has shown that a uniform and stable LiAlF₄ coating can significantly enhance the stability of high-nickel cathodes, even at elevated temperatures and wide electrochemical windows stanford.edu.

The effectiveness of a LiAlF₄ coating lies in its ability to form a stable and passive interface. Unlike the uncontrolled growth of a CEI on an uncoated cathode, the LiAlF₄ layer provides a pre-formed, stable interface. Chemical analysis using techniques like X-ray Photoelectron Spectroscopy (XPS) has confirmed that LiAlF₄ forms a single chemical composition at the interface, rather than a physical mixture of LiF and AlF₃ stanford.edu.

This stable LiAlF₄ layer minimizes the magnitude of parasitic reactions between the highly reactive delithiated cathode surface and the electrolyte. As a result, the accumulation of resistive side products is significantly reduced stanford.edudoi.org. This passivation of the cathode surface is a key mechanism through which the LiAlF₄ coating enhances the long-term performance and safety of lithium-ion batteries.

The application of a LiAlF₄ coating has a demonstrably positive impact on the cycling stability and mitigates the performance degradation of cathode materials. By suppressing parasitic reactions and stabilizing the cathode-electrolyte interface, the coating leads to a significant reduction in capacity fade over extended cycling stanford.edu.

For instance, studies on NMC811 cathodes have shown a dramatic improvement in capacity retention with a LiAlF₄ coating. Uncoated NMC811 can exhibit rapid capacity decay, while the coated counterpart maintains a much higher percentage of its initial capacity over hundreds of cycles. The improved stability is also reflected in the coulombic efficiency, which is significantly higher for coated cells, indicating fewer irreversible side reactions during each cycle stanford.edu.

The table below presents comparative data on the cycling performance of pristine and LiAlF₄-coated NMC811 cathodes, highlighting the enhanced stability afforded by the coating.

| Cathode Material | Cycling Conditions | Capacity Decay per Cycle | Capacity Retention after 300 Cycles | Average Coulombic Efficiency (Elevated Temp.) |

| Pristine NMC811 | 2.75-4.50 V vs Li⁺/Li | 0.26% (over 113 cycles) | ~71% (extrapolated) | 97.4% |

| LiAlF₄ Coated NMC811 | 2.75-4.50 V vs Li⁺/Li | 0.08% | ~76% | 99.7% |

Data sourced from studies on NMC811 cathodes cycled at room and elevated temperatures. stanford.edu

This data clearly illustrates that the LiAlF₄ coating reduces the rate of capacity decay by more than three times and significantly improves the coulombic efficiency, underscoring its effectiveness in enhancing the long-term performance of lithium-ion battery cathodes.

Electrochemical Stability Window Analysis of this compound

The electrochemical stability window (ESW) is a critical parameter for materials used in lithium-ion batteries, defining the voltage range within which the material remains stable without undergoing oxidation or reduction. For this compound (LiAlF₄), this window is notably wide, making it a promising candidate for applications as a protective coating for cathode materials, especially in high-voltage systems.

Research has shown that LiAlF₄ possesses a predicted stable electrochemical window of approximately 2.0 ± 0.9 to 5.7 ± 0.7 V versus Li⁺/Li. acs.orgstanford.edunih.govresearchgate.net This broad stability range is attributed to the high electronegativity of fluorine, which imparts significant resistance to oxidation. researchgate.net The advantage of this wide ESW is that LiAlF₄ can be used as a protective film on cathode materials without being oxidized or reduced during the battery's charge and discharge cycles. stanford.edu

The effectiveness of LiAlF₄ as a stable interfacial layer has been demonstrated in studies utilizing high-nickel content cathodes, such as LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC-811). When coated with a thin film of LiAlF₄ via atomic layer deposition, these cathodes exhibit excellent stability when cycled within a wide electrochemical window of 2.75–4.50 V vs Li⁺/Li. acs.orgstanford.edunih.gov The LiAlF₄ coating helps to mitigate parasitic reactions that typically occur at the electrode-electrolyte interface, particularly at high potentials. stanford.edu This leads to improved long-term cycling stability and capacity retention. For instance, at room temperature, an NMC-811 electrode with a LiAlF₄ coating maintained a capacity higher than 140 mAh/g after 300 cycles, a significant improvement over the uncoated equivalent. stanford.edu

| Parameter | Value | Reference Electrode |

|---|---|---|

| Predicted Lower Stability Limit | 2.0 ± 0.9 V | Li⁺/Li |

| Predicted Upper Stability Limit | 5.7 ± 0.7 V | Li⁺/Li |

| Tested Cycling Window (on NMC-811) | 2.75 - 4.50 V | Li⁺/Li |

Reaction Mechanisms within Battery Systems

Conversion-type electrode materials react with lithium via a process that involves the breaking of chemical bonds in the host material and the formation of new phases, typically a metallic species and a lithium salt. For metal fluorides, the general conversion reaction is represented as:

MₓFᵧ + yLi⁺ + ye⁻ ↔ xM + yLiF

While this mechanism is well-documented for binary metal fluorides like iron(II) fluoride (B91410) (FeF₂) and copper(II) fluoride (CuF₂), this compound is not typically employed as a primary conversion-type cathode material. sciopen.comrsc.orgsciopen.com Instead, its high electrochemical stability makes it exceptionally suitable as an interfacial coating to enhance the performance of other cathode materials. stanford.eduacs.org

In the context of related fluoride compounds, the conversion reaction involves the complete reduction of the metal cation to its metallic state. This multi-electron reaction allows for theoretical specific capacities that are significantly higher than those of traditional intercalation cathodes. nih.gov However, these reactions are often associated with challenges such as large volume changes, sluggish kinetics, and poor reversibility, which researchers aim to address through strategies like nanostructuring and surface coatings. nih.gov The role of LiAlF₄ in this area is primarily as a stabilizing agent rather than an active conversion material itself.

The intercalation of anions into a host material like graphite (B72142) is a key process in dual-ion batteries, where the graphite serves as the cathode. The tetrafluoroaluminate (AlF₄⁻) anion can be electrochemically intercalated into graphite, forming a graphite intercalation compound (GIC).

The process occurs through the electrochemical oxidation of a graphite electrode in a suitable electrolyte. For instance, in a 1.0 M nitromethane solution of tetraethylammonium tetrafluoroaluminate ([TEA][AlF₄]), the intercalation of AlF₄⁻ into natural graphite has been shown to occur at potentials above 0.8 V vs. Ag⁺/Ag. kyoto-u.ac.jp During the charging process (oxidation of graphite), the AlF₄⁻ anions from the electrolyte move into the galleries between the graphene layers to compensate for the positive charge generated in the graphite. The reaction can be represented as:

xC + AlF₄⁻ ↔ Cₓ[AlF₄] + e⁻

Research has demonstrated the formation of a stage-3 AlF₄⁻-GIC, which is the most AlF₄⁻-rich phase observed under specific experimental conditions. kyoto-u.ac.jp A stage-n GIC is characterized by n graphene layers between successive intercalated layers. For the stage-3 compound, this means that every third gallery between graphene sheets is occupied by the AlF₄⁻ anions. This intercalation results in an expansion of the graphite lattice, with the gallery height for the stage-3 AlF₄⁻-GIC measured at 0.79 nm. kyoto-u.ac.jp Compositional analysis suggests that solvent molecules (nitromethane) may be co-intercalated alongside the AlF₄⁻ anions. kyoto-u.ac.jp The de-intercalation process, where the anions are released from the graphite structure, occurs during the discharge of the battery.

| Parameter | Description | Value |

|---|---|---|

| Host Material | The material into which anions are inserted. | Graphite |

| Intercalating Anion | The anion that enters the host material. | Tetrafluoroaluminate (AlF₄⁻) |

| Intercalation Potential | The potential above which intercalation occurs. | > 0.8 V vs. Ag⁺/Ag |

| Resulting Compound | The structure formed by intercalation. | Stage-3 Graphite Intercalation Compound (GIC) |

| Gallery Height | The distance between graphene layers containing the intercalated anion. | 0.79 nm |

| Composition | The approximate ratio of carbon to the intercalated species. | C₅₅AlF₄ (with co-intercalated solvent) |

Advanced Research Applications of Lithium Tetrafluoroaluminate

Role in Solid-State Electrolytes for Lithium-Ion Batteries

The transition from conventional liquid electrolytes to solid-state electrolytes is a critical step in developing safer, more energy-dense lithium-ion batteries. LiAlF₄ is emerging as a key material in this field, not as a primary solid electrolyte, but as an interfacial layer that significantly enhances battery performance.

In one study, the introduction of an AlF₃ precursor, which reacts to form a LiAlF₄ interphase, was part of a composite electrolyte system that exhibited an ionic conductivity of 3.9 × 10⁻⁴ S cm⁻¹. This stable interface contributed to outstanding electrochemical performance, with a cell retaining 86.9% of its capacity after 300 cycles at a 1C rate. nih.gov The primary role of the LiAlF₄ is therefore not to conduct ions itself, but to create a stable environment that allows the main electrolyte and electrodes to function efficiently and durably. acs.orgnih.gov

Table 1: Performance Metrics of Solid-State Cells Utilizing a LiAlF₄ Interfacial Layer Press the buttons below to interact with the table. Sort by Metric Sort by Value

| Metric | Value | Reference Electrode/System | Source(s) |

| Electrochemical Stability Window | ~2.0 V to 5.7 V | vs Li⁺/Li | acs.org |

| Ionic Conductivity of System | 3.9 × 10⁻⁴ S cm⁻¹ | LLZOF₀.₂ based CSE | nih.gov |

| Capacity Retention | 86.9% after 300 cycles | NCM811 Cathode | nih.gov |

| High-Voltage Cycling Stability | Stable up to 4.5 V | LiNi₀.₈Mn₀.₁Co₀.₁O₂ Cathode | acs.org |

A major challenge in solid-state batteries is the poor physical and chemical contact at the interface between the solid electrolyte and the electrode materials. High interfacial resistance impedes lithium-ion transport and can lead to battery failure. LiAlF₄ is highly effective at mitigating these issues.

When formed at the interface, LiAlF₄ creates a chemically stable and physically robust buffer layer. This layer effectively reduces the interfacial resistance and suppresses the growth of lithium dendrites—needle-like structures that can cause short circuits. nih.gov This has been demonstrated effectively on high-nickel content cathodes like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811), where a LiAlF₄ layer deposited via atomic layer deposition enabled stable cycling at a high cutoff potential of 4.5 V. acs.org The layer prevents side reactions between the highly reactive charged cathode and the electrolyte, ensuring the structural integrity and longevity of the battery cell. acs.org

Catalytic Applications in Chemical Transformations

While widely researched for battery applications, Lithium tetrafluoroaluminate is also noted for its potential in catalysis. However, detailed studies specifying its role as a primary catalyst in specific organic or inorganic transformations are not extensively documented in the available scientific literature. Related lithium aluminate compounds, such as lithium phosphidoaluminate, have been investigated for catalytic activities like hydrophosphination, highlighting the potential of this class of materials in promoting chemical reactions. nih.gov

Role as Catalyst or Co-catalyst in Specific Organic and Inorganic Reactions

This compound is recognized for its potential application as a catalyst or a component within catalyst systems. sigmaaldrich.com Its utility has been cited in the field of polymer chemistry, specifically in catalyst compositions designed for olefin polymerization. google.com For instance, LiAlF4 has been listed as a potential aluminate component in catalyst compositions for producing polyolefins intended for applications like extrusion coating. google.comepo.org

While commercial and patent literature identifies LiAlF4 as a component of catalyst formulations, detailed academic studies on its role as a primary catalyst in a wide array of specific organic and inorganic reactions are not extensively documented. Its function is often as part of a more complex catalytic system rather than a standalone catalyst.

Mechanistic Insights into Catalytic Activity of this compound

Detailed mechanistic studies that specifically elucidate the catalytic activity of this compound are not widely available in current scientific literature. The precise way in which it facilitates chemical reactions, the nature of its active sites, and the kinetics of its catalytic processes remain areas requiring further investigation. Understanding these mechanisms is crucial for optimizing its performance and expanding its applications in catalysis.

Optical Materials Research and Development

The development of advanced optical materials for applications such as solid-state lasers and scintillators often involves the use of crystalline host materials doped with active ions. Fluoride (B91410) crystals are a particularly important class of materials in this field due to their favorable properties.

Potential in Laser Crystals and Scintillators

Fluoride crystals, such as Lithium Yttrium Fluoride (LiYF4) and Lithium Lutetium Fluoride (LiLuF4), are well-regarded as robust host media for rare-earth ions used in laser systems. researchgate.netresearchgate.net These materials are valued for their low phonon energies and good transparency across a wide spectral range, which enhances the efficiency of laser operation. researchgate.net Furthermore, the strategy of co-doping host crystals with lithium has been shown to significantly enhance the scintillation light yield in materials like aluminate garnets and perovskites. aps.orgrsc.orgornl.gov

Despite the promising characteristics of related fluoride and lithium-containing compounds, specific research focusing on the direct application of pure or doped this compound as a laser crystal or scintillator host is not prominent in the existing literature. While its constituent elements are found in successful optical materials, LiAlF4 itself remains a compound of theoretical interest rather than one of extensive experimental application in this area.

Investigation of Unique Optical Properties of this compound

A thorough characterization of the fundamental optical properties of this compound, such as its refractive index, transmission window, and bandgap, is not extensively available. Such data is critical for evaluating its potential suitability for optical applications. For comparison, related compounds like LiGdF4 have been studied, showing transparency in the near-infrared and visible ranges. mdpi.com The broader family of fluoride materials is known for good transparency from the ultraviolet to the infrared regions, a property essential for optical components. researchgate.net However, specific and detailed optical data for LiAlF4 remains a subject for future research.

Integration into Electrochromic Devices

Electrochromic devices (ECDs) alter their optical properties in response to an applied voltage, a function that relies on the efficient transport of ions through an electrolyte layer. nih.gov All-solid-state devices are of particular interest for their durability and safety, making the development of stable solid electrolytes a key area of research. mdpi.com

Solid Electrolyte Functionality in Electrochromic Systems Utilizing this compound

This compound has emerged as a highly promising material for use as a solid-state electrolyte or, more specifically, as a conductive interfacial layer in electrochemical systems. sigmaaldrich.com Its functionality is particularly well-documented in the context of improving the stability of cathode materials in lithium-ion batteries, and these properties are directly transferable to the requirements of electrochromic devices. acs.orgstanford.edu

Research has demonstrated that an ultrathin film of LiAlF4, when applied to a cathode surface via atomic layer deposition (ALD), acts as a robust, stable, and ion-conductive layer. acs.orgresearchgate.net This LiAlF4 interfacial layer is superior to coatings of more common materials like lithium fluoride (LiF) and aluminum fluoride (AlF3). stanford.eduresearchgate.net The primary functions of this layer are to suppress parasitic reactions between the electrode and the electrolyte and to facilitate the rapid and effective transport of lithium ions. stanford.eduacs.orgresearchgate.net

The effectiveness of LiAlF4 stems from its wide electrochemical stability window and satisfactory ionic conductivity. acs.orgresearchgate.net These characteristics ensure that the material remains stable during the voltage changes required for device operation while allowing for the necessary movement of Li+ ions that drives the electrochromic effect.

Below is an interactive data table summarizing the key properties of ALD-deposited LiAlF4 as a solid electrolyte interfacial layer.

| Property | Value / Description | Source(s) |

| Material | This compound (LiAlF4) | acs.orgresearchgate.net |

| Deposition Method | Atomic Layer Deposition (ALD) | acs.orgstanford.edu |

| Function | Lithium-ion conductive interfacial layer | acs.orgstanford.edu |

| Predicted Electrochemical Stability | Approx. 2.0 V to 5.7 V vs Li+/Li | acs.orgstanford.eduresearchgate.net |

| Key Advantage | Superior stability and ion conductivity compared to LiF and AlF3 | acs.orgresearchgate.net |

| Primary Effect | Enhances cycling stability by reducing parasitic reactions | stanford.eduacs.org |

| Ion Transport | Enables rapid and effective lithium ion transport and diffusion | acs.orgresearchgate.net |

Impact on Electrochromic Performance and Durability

The performance of an electrochromic device is primarily evaluated by its switching speed, coloration efficiency, and long-term durability. The electrolyte plays a critical role in these parameters by facilitating the transport of ions between the electrochromic and counter electrodes. In this context, LiAlF4 has been explored as a promising alternative to more common liquid or polymer-based electrolytes.

One of the key properties of LiAlF4 relevant to its application in ECDs is its lithium-ion conductivity. Amorphous thin films of LiAlF4 have been reported to exhibit a lithium-ion conductivity of 2 x 10⁻⁵ (Ω-cm)⁻¹ google.com. This level of ionic conductivity is a critical factor for enabling reasonably fast switching times between the colored and bleached states of an electrochromic device.

Research has pointed to the use of LiAlF4 in all-solid-state electrochromic device configurations. A notable example is a device structure comprising tungsten oxide (WO3) as the electrochromic layer, vanadium oxide (VO2) as the counter electrode, and LiAlF4 as the solid electrolyte, specifically in a WO3/LiAlF4:Li/VO2 configuration researchgate.net. The choice of LiAlF4 in such a device is predicated on its stability and its ability to function as an effective ion-conducting layer researchgate.netdoi.org.

Furthermore, the electrochemical stability of LiAlF4 is a significant factor contributing to the potential durability of electrochromic devices. Studies have shown that LiAlF4 possesses a wide electrochemical stability window, which is crucial for preventing degradation of the electrolyte during the repeated charging and discharging cycles that an ECD undergoes in its lifetime stanford.eduacs.org. This inherent stability is advantageous for maintaining the performance of the device over many cycles stanford.edu. While much of the detailed cycling data for LiAlF4 comes from its evaluation in lithium-ion battery applications, the fundamental property of electrochemical stability is directly transferable and beneficial to its role in electrochromic devices stanford.eduacs.org.

Despite these promising characteristics, detailed and specific performance data for electrochromic devices employing this compound, such as comprehensive data tables on switching speed and coloration efficiency, are not extensively available in publicly accessible research. The following table summarizes the known properties of LiAlF4 relevant to its electrochromic applications based on available literature.

| Property | Value | Reference |

| Lithium Ion Conductivity | 2 x 10⁻⁵ (Ω-cm)⁻¹ | google.com |

| Device Configuration | WO3/LiAlF4:Li/VO2 | researchgate.net |

| Electrochemical Stability | Wide stability window | stanford.eduacs.org |

Further research and publication of specific performance metrics are needed to fully quantify the impact of this compound on the electrochromic performance and durability of next-generation smart window and display technologies.

Emerging Research Directions and Future Challenges for Lithium Tetrafluoroaluminate

Development of Novel Synthesis Routes for Enhanced Structural and Compositional Control

The precise control over the crystal structure, particle morphology, and stoichiometry of lithium tetrafluoroaluminate is paramount to optimizing its performance characteristics. While traditional synthesis methods have been established, emerging research is focused on developing novel routes that offer greater control and versatility.

One of the most promising advanced synthesis techniques is Atomic Layer Deposition (ALD) . This method allows for the growth of highly conformal and uniform thin films of LiAlF₄ with atomic-level precision. ALD has been successfully used to create stable and ionically conductive interfacial layers on cathode materials for lithium-ion batteries. stanford.edunih.gov This technique provides excellent control over the film thickness and composition, which is crucial for its function as a protective and performance-enhancing coating. nih.gov

Beyond ALD, researchers are exploring other synthesis avenues such as sol-gel and hydrothermal methods. While specific studies on the sol-gel synthesis of LiAlF₄ are limited, the sol-gel method is known for producing homogenous, high-purity materials at relatively low temperatures. mdpi.comresearchgate.netnih.gov Similarly, hydrothermal synthesis offers the potential for controlled crystallization and morphology of nanomaterials, which could be beneficial for creating LiAlF₄ with specific properties. nih.govrsc.orgmdpi.com Further investigation into these and other novel synthesis techniques is essential for tailoring the structural and compositional properties of this compound for specific applications.

In-Situ and Operando Characterization for Dynamic Process Understanding in this compound Systems

To fully comprehend the functional mechanisms of this compound, particularly within an operating electrochemical device, it is crucial to observe its behavior in real-time. In-situ and operando characterization techniques are powerful tools that allow researchers to study the dynamic physical and chemical changes occurring at interfaces and within the bulk material during operation. epj-conferences.orgoaepublish.com

Techniques such as operando X-ray photoelectron spectroscopy (XPS) can provide real-time information on the chemical and electronic evolution of the interface between LiAlF₄ and other battery components. nih.govpsi.ch This is critical for understanding the formation and evolution of the solid electrolyte interphase (SEI), which plays a vital role in battery performance and longevity. nrel.gov

In-situ transmission electron microscopy (TEM) offers the capability to visualize morphological and structural changes at the nanoscale during electrochemical processes. oaepublish.comncepu.edu.cnnih.govresearchgate.net This can provide invaluable insights into phenomena such as lithium dendrite growth and interfacial degradation in all-solid-state batteries incorporating LiAlF₄. oaepublish.com The application of these advanced characterization methods is expected to accelerate the understanding of degradation mechanisms and guide the design of more robust and efficient systems based on this compound.

Rational Design of Hybrid and Composite Materials Incorporating this compound

The integration of this compound into hybrid and composite materials is a promising strategy to enhance its properties and create multifunctional materials. By combining LiAlF₄ with other materials, it is possible to leverage the synergistic effects to overcome the limitations of the individual components.

One area of significant interest is the development of composite electrolytes for all-solid-state lithium batteries. nih.govresearchgate.netresearchgate.net For instance, incorporating LiAlF₄ into polymer or ceramic-based electrolytes can improve ionic conductivity, enhance interfacial stability, and suppress the formation of lithium dendrites. nih.gov

Furthermore, the creation of composites with carbon-based nanomaterials like graphene is being explored. Graphene's high electrical conductivity and mechanical flexibility could complement the properties of LiAlF₄, potentially leading to improved electrode materials or protective coatings. scispace.comnanoxplore.canih.govrsc.orgyoutube.com Another emerging area is the use of metal-organic frameworks (MOFs) as templates or components in composite materials. nih.govresearchgate.netnih.govwhut.edu.cnresearchgate.net The high surface area and tunable porosity of MOFs could be utilized to create novel composite structures with enhanced electrochemical performance. The rational design of these hybrid and composite materials is a key strategy for advancing the practical applications of this compound.

Advanced Theoretical Modeling and Machine Learning for Predictive Material Discovery

In recent years, computational methods have become indispensable tools in materials science for accelerating the discovery and design of new materials with desired properties. Advanced theoretical modeling and machine learning are being increasingly applied to predict the behavior of materials like this compound and to guide experimental efforts.

Theoretical modeling , often based on density functional theory (DFT), can be used to predict fundamental properties of LiAlF₄, such as its electrochemical stability window and ionic conductivity. nih.gov These computational predictions can help to screen potential applications and understand experimental observations.

Machine learning (ML) is emerging as a powerful approach for predicting material properties based on existing data, thereby accelerating the discovery of new materials. nih.govresearchgate.netrsc.orgstanford.eduntu.edu.sg ML models can be trained to predict the ionic conductivity of solid-state electrolytes, including those based on or incorporating LiAlF₄, by identifying key descriptors from a large dataset of materials. nih.govresearchgate.netstanford.eduntu.edu.sg This data-driven approach can significantly reduce the time and resources required for experimental screening of new compositions and structures. stanford.edu The synergy between advanced modeling and machine learning holds great promise for the rational design and discovery of new materials based on this compound.

Addressing Scalability and Cost-Effectiveness in Large-Scale Research Applications

For any promising material to transition from the laboratory to practical applications, its synthesis must be scalable and cost-effective. While novel synthesis methods may offer superior control over material properties, their feasibility for large-scale production is a critical consideration.

Currently, there is a lack of detailed techno-economic analyses specifically for the production of this compound. nrel.govresearchgate.netmdpi.comresearcher.lifecip.com.cn However, general principles of process-based cost modeling for battery materials can be applied to assess the potential costs associated with different synthesis routes. mdpi.com Factors such as the cost of raw materials, energy consumption, and complexity of the synthesis process will all play a significant role in the final cost of LiAlF₄.

Future research will need to focus on developing synthesis methods that are not only precise but also amenable to scale-up. This may involve optimizing existing methods like ALD for higher throughput or developing new, more efficient solution-based routes. A thorough evaluation of the cost-benefit of using LiAlF₄ in various applications, such as cathode coatings, will also be necessary to justify its use in commercial products. stanford.eduresearchgate.net Addressing these challenges of scalability and cost-effectiveness will be crucial for the widespread adoption of this compound in next-generation technologies.

Detailed Research Findings

Recent studies have provided valuable data on the performance enhancements achieved by using this compound as a coating on cathode materials. For instance, a study on LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC-811) cathodes demonstrated a significant improvement in cycling stability with an ALD-deposited LiAlF₄ coating. stanford.edu

| Parameter | Pristine NMC-811 | LiAlF₄ Coated NMC-811 |

| Capacity Retention (after 300 cycles at room temp.) | <140 mAh/g after 113 cycles | >140 mAh/g after 300 cycles |

| Capacity Decay per Cycle (room temp.) | 0.26% | 0.08% |

| Average Coulombic Efficiency (room temp.) | 99.3% | 99.8% |

| Average Coulombic Efficiency (elevated temp.) | 97.4% | 99.7% |

This table presents data on the electrochemical performance of pristine and LiAlF₄ coated NMC-811 cathodes, highlighting the improved capacity retention and coulombic efficiency with the coating. stanford.edu

Q & A

Q. What are the established methods for synthesizing high-purity lithium tetrafluoroaluminate (LiAlF₄) crystals, and how do synthesis conditions influence structural properties?

LiAlF₄ is typically synthesized via high-temperature solid-state reactions or crystal growth techniques. For single-crystal growth, the Bridgman-Stockbarger method is widely used, where a stoichiometric mixture of LiF and AlF₃ is heated above 800°C in a sealed platinum crucible and slowly cooled to promote crystal formation . Key parameters include:

- Temperature gradient : Affects crystal size and defect density.

- Cooling rate : Slow cooling (~1–5°C/h) reduces thermal stress and cracking .

- Atmosphere control : Inert gas (e.g., argon) prevents oxidation of fluoride components.

Impurities (<0.1 wt%) can be quantified using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy resolve the structural properties of LiAlF₄?

- XRD : Powder XRD confirms the cubic crystal structure (space group Pa-3) with lattice parameters a = 7.32 Å. Anomalies in peak broadening may indicate lattice strain or impurities .

- Solid-state NMR : ²⁷Al NMR reveals tetrahedral coordination of Al³⁺ (chemical shift ~0 ppm for [AlF₄]⁻), while deviations suggest partial octahedral coordination due to synthesis defects .

Q. What thermodynamic properties are critical for LiAlF₄ in molten salt applications, and how are they experimentally determined?

Thermodynamic studies focus on:

- Heat capacity (Cp) : Measured via differential scanning calorimetry (DSC) from 25–500°C.

- Enthalpy of fusion (ΔHfus) : ~12.79 kJ/mol, derived from cryoscopic measurements in NaF-AlF₃-LiF systems .

- Thermal stability : Thermogravimetric analysis (TGA) under argon shows decomposition >900°C.

Advanced Research Questions